molecular formula C8H11Si B1631080 Dimethylphenylsilane CAS No. 766-77-8

Dimethylphenylsilane

Cat. No. B1631080
CAS RN: 766-77-8
M. Wt: 135.26 g/mol
InChI Key: OIKHZBFJHONJJB-UHFFFAOYSA-N
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Description

Dimethylphenylsilane is a chemical compound with the molecular formula C8H12Si . It is used as a silylating agent in homocoupling reactions to produce well-defined polymers .


Synthesis Analysis

Dimethylphenylsilane is synthesized using various methods. It is often used as a reagent for enol ether synthesis . It acts as a catalyst and is also used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes .


Molecular Structure Analysis

The molecular formula of Dimethylphenylsilane is C8H12Si . It has an average mass of 136.266 Da and a mono-isotopic mass of 136.070831 Da .


Chemical Reactions Analysis

Dimethylphenylsilane is involved in various chemical reactions. It is used as a reagent for enol ether synthesis . It can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan .


Physical And Chemical Properties Analysis

Dimethylphenylsilane is a clear colorless liquid . It has a boiling point of 156.5±0.0 °C at 760 mmHg . The vapor pressure is 3.7±0.2 mmHg at 25°C . The flash point is 35.0±0.0 °C . It is not miscible in water .

Scientific Research Applications

Silylating Agent

Dimethylphenylsilane is used as a silylating agent in homocoupling reactions to produce well-defined polymers . Silylating agents are used to protect reactive functional groups in organic molecules during chemical reactions.

Enol Ether Synthesis

Dimethylphenylsilane serves as a reagent for enol ether synthesis . Enol ethers are important intermediates in organic synthesis and are used in a variety of chemical reactions.

Catalyst

Dimethylphenylsilane can act as a catalyst in certain chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Precursor in Optical Emission Spectroscopy

It is used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes . Optical Emission Spectroscopy is a technique used to study emission spectra of light emitted by excited atoms and ions.

Production of (b-Phenyl-ethyl)-dimethylphenyl-silan

Dimethylphenylsilane can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan . This compound could have potential applications in various fields of chemistry.

Safety and Hazards

Dimethylphenylsilane is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

Dimethylphenylsilane is primarily used as a silylating agent in homocoupling reactions to produce well-defined polymers . Its primary targets are the molecules that undergo silylation, a process where a silicon atom is introduced into a molecule.

Mode of Action

Dimethylphenylsilane interacts with its targets through a process known as silylation . In this process, the silicon atom in the dimethylphenylsilane molecule forms a bond with the target molecule, leading to the formation of a new compound. This interaction can result in significant changes in the physical and chemical properties of the target molecule, such as increased stability or altered reactivity .

Biochemical Pathways

The exact biochemical pathways affected by dimethylphenylsilane can vary depending on the specific target molecule. For example, silylation can increase the stability of a molecule, allowing it to participate in biochemical reactions that it might otherwise be too unstable to engage in .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .

Result of Action

The molecular and cellular effects of dimethylphenylsilane’s action depend on the specific target molecule and the biochemical pathway in which it is involved. In general, the introduction of a silicon atom into a molecule can significantly alter its properties, potentially leading to a wide range of downstream effects .

Action Environment

The action, efficacy, and stability of dimethylphenylsilane can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity, while changes in temperature or pH can affect its stability. Furthermore, the specific environment within a cell or tissue can also influence how dimethylphenylsilane interacts with its targets .

properties

InChI

InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHZBFJHONJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871805
Record name Benzene, (dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphenylsilane

CAS RN

766-77-8
Record name Benzene, (dimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dimethylsilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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